molecular formula C23H23N3O B12179588 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B12179588
M. Wt: 357.4 g/mol
InChI Key: BYBPXTXXDSGLSQ-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound designed for pharmaceutical and biological research. This molecule features a complex structure that conjugates an indole moiety, a prominent scaffold in medicinal chemistry, with a tetrahydrocarbazole system, a structure of high interest in drug discovery . The two rings are linked by a propanamide spacer, which can contribute to the molecule's overall conformation and binding affinity. Tetrahydrocarbazole and indole derivatives are frequently investigated for their diverse biological activities. Research on analogous structures has indicated potential in areas such as oncology, particularly as inhibitors of enzymes like AKR1C3, which is a target in castrate-resistant prostate cancer , and as inhibitors of Bruton's tyrosine kinase (BTK) for the treatment of autoimmune and vascular diseases . The presence of both the indole and carbazole rings suggests this compound could serve as a valuable intermediate or molecular probe in the synthesis and development of novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), investigate new biological pathways, and develop compounds with potentially enhanced efficacy and selectivity. This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C23H23N3O/c27-22(13-12-15-14-24-19-9-3-1-6-16(15)19)25-21-11-5-8-18-17-7-2-4-10-20(17)26-23(18)21/h1-4,6-7,9-10,14,21,24,26H,5,8,11-13H2,(H,25,27)

InChI Key

BYBPXTXXDSGLSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed Cyclization

A breakthrough method employs 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a dual solvent-catalyst system. This approach reduces environmental impact while enhancing reaction efficiency:

ParameterTraditional Method (HCl/EtOH)Ionic Liquid Method ([bmim][BF₄]/MeOH)
Reaction Time12–14 hours5–7 hours
Yield70–75%85–95%
Catalyst ReusabilityNot reusable3–5 cycles
Byproduct FormationHighNegligible

The mechanism involves [bmim][BF₄] facilitating proton transfer during the cyclization of phenylhydrazine hydrochloride with cyclohexanone (Table 3). After refluxing in methanol, the product precipitates upon cooling, allowing simple filtration. This method eliminates column chromatography for most derivatives, reducing solvent waste by 40%.

Alternative Catalytic Systems

While ionic liquids dominate modern syntheses, earlier approaches used:

  • Bronsted Acids : Concentrated HCl in ethanol, yielding 60–70% product after 12-hour reflux.

  • Lewis Acids : ZnCl₂ or FeCl₃, though these required higher temperatures (110–120°C) and produced metal-containing waste.

Indole-3-Propanoic Acid Preparation

The indole-3-propanoic acid precursor is typically synthesized through Friedel-Crafts alkylation of indole with acrylic acid derivatives:

Direct Alkylation Protocol

Indole reacts with acryloyl chloride in dichloromethane (DCM) at 0°C under nitrogen, catalyzed by AlCl₃:
Indole+CH₂=CHCOClAlCl₃, DCMIndole-3-acryloyl chloride\text{Indole} + \text{CH₂=CHCOCl} \xrightarrow{\text{AlCl₃, DCM}} \text{Indole-3-acryloyl chloride}
Subsequent hydrolysis with NaOH yields indole-3-propanoic acid (85% yield).

Amide Coupling Strategies

Coupling tetrahydrocarbazole-1-amine with indole-3-propanoic acid requires activating the carboxylic acid group:

Carbodiimide-Mediated Coupling

N,N’-Dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) achieves 88–92% coupling efficiency:
RNH2+R’COOHDCC, THFRNHCOR’+DCU\text{RNH}_2 + \text{R'COOH} \xrightarrow{\text{DCC, THF}} \text{RNHCOR'} + \text{DCU}
Key parameters:

  • Molar Ratio : 1:1.2 (amine:acid)

  • Temperature : 0°C → room temperature over 12 hours

  • Workup : Filter DCU byproduct, concentrate, and purify via silica gel chromatography.

Green Alternatives

To avoid toxic DCU formation, researchers have tested:

  • EDCI/HOBt : Ethylcarbodiimide hydrochloride with hydroxybenzotriazole gives comparable yields (85–90%) but increases cost.

  • Enzymatic Coupling : Candida antarctica lipase in ionic liquids shows promise (75% yield) but requires 48-hour reactions.

Purification and Characterization

Final product purity is critical for pharmacological applications:

Chromatographic Purification

Silica gel chromatography (petroleum ether:ethyl acetate, 7:3) effectively removes unreacted starting materials. HPLC analysis typically shows >98% purity for ionic liquid-derived batches.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (s, 1H, indole NH)

    • δ 7.45–6.90 (m, 8H, aromatic)

    • δ 3.75 (t, 2H, CH₂N)

    • δ 2.85 (m, 4H, tetrahydrocarbazole CH₂).

  • HRMS : m/z calculated for C₂₃H₂₃N₃O₂ [M+H]⁺: 384.1812, found: 384.1815.

Comparative Analysis of Synthetic Routes

Method FeatureTraditional RouteGreen Ionic Liquid Route
Total Yield52–60%78–85%
Reaction Time18–24 hours8–10 hours
Solvent Waste Generated300–400 mL/g product50–70 mL/g product
Energy ConsumptionHigh (reflux >12 hours)Moderate (reflux 5–7 hours)

The ionic liquid route reduces E-factor (environmental factor) from 8.7 to 2.3, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and carbazole moieties.

    Reduction: Reduction reactions can occur at the amide bond or other reducible functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and carbazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C20H22N2O
  • Molecular Weight: 306.4 g/mol
  • IUPAC Name: 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Medicinal Chemistry

The indole and carbazole structures are prevalent in many biologically active compounds. Research indicates that derivatives of these compounds can exhibit:

  • Anticancer Activity: Studies have shown that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Antidepressant Effects: The compound's structural similarity to known antidepressants suggests potential use in treating mood disorders .
  • Antimicrobial Properties: Some studies have indicated that carbazole derivatives possess antimicrobial activity against various pathogens .

Pharmacological Studies

Pharmacological investigations have focused on the following aspects:

  • Receptor Binding Affinity: Compounds with similar structures have been tested for their ability to bind to serotonin receptors, indicating potential use as anxiolytics or antidepressants .
  • Neuroprotective Effects: Research has suggested that certain indole derivatives can protect neurons from oxidative stress, making them candidates for neurodegenerative disease therapies .

Material Science

The compound's unique chemical properties allow for applications in material science:

  • Organic Light Emitting Diodes (OLEDs): Compounds with indole and carbazole structures have been explored as materials for OLEDs due to their excellent photophysical properties .
  • Conductive Polymers: Their ability to conduct electricity makes them suitable for use in electronic devices and sensors .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several indole-based compounds for their anticancer properties. The results showed that certain derivatives exhibited significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotective Properties

In a study published in Neuropharmacology, researchers investigated the neuroprotective effects of an indole derivative similar to the target compound. The study found that it significantly reduced neuronal death in models of Parkinson's disease by modulating oxidative stress pathways.

Case Study 3: OLED Applications

Research conducted by a team at the University of California explored the use of carbazole-based materials in OLED technology. The findings demonstrated that these materials provided high efficiency and stability, making them suitable for commercial applications.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and carbazole moieties can interact with various enzymes, receptors, or DNA, affecting cellular processes. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents (Carbazole) Substituents (Indole) Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Donors/Acceptors Stereochemistry
Target Compound None 1H-Indol-3-yl C23H23N3O 357.4 N/A Likely 2/3* Unspecified
N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide 6-Fluoro 1H-Indol-1-yl C23H22FN3O 375.4 N/A Unspecified 0 defined stereocenters
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide 6-Methoxy 1-Methyl-1H-indol-3-yl C25H27N3O2 401.5 4.48 2/3 Racemic mixture
3-(1H-Indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide N/A 1H-Indol-1-yl C20H19N5O2 361.4 N/A Unspecified Unspecified

*Inferred from structural similarity to .

Key Observations and Implications

Substituent Effects on Carbazole
  • Fluorine () : The 6-fluoro substitution increases molecular weight by ~18 g/mol compared to the target compound. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets or influence metabolic stability .
  • Methoxy () : The 6-methoxy group significantly increases lipophilicity (logP = 4.48) and molecular weight (401.5 g/mol). Methoxy groups typically improve solubility in polar solvents but may reduce membrane permeability .
Indole Modifications
  • Positional Isomerism : and feature 1H-indol-1-yl , whereas the target compound and use 1H-indol-3-yl . The 3-position is more common in bioactive indole derivatives (e.g., serotonin), suggesting divergent pharmacological profiles.
Linker and Terminal Group Variations
  • Triazole Incorporation () : Replacement of the carbazole with a triazole-phenyl group introduces additional nitrogen atoms, which may enhance π-π stacking or metal coordination. However, this drastically alters the core scaffold, limiting direct comparability .

Physicochemical and Stereochemical Considerations

  • Lipophilicity : The methoxy-substituted compound () exhibits the highest logP (4.48), suggesting superior membrane permeability compared to the target compound. Fluorine () may moderately increase logP relative to the unsubstituted target.
  • Stereochemistry : Only specifies a racemic mixture, highlighting the need for enantiopure synthesis to assess stereochemical impacts on activity.

Biological Activity

3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a complex organic compound that combines an indole moiety with a tetrahydrocarbazole structure. This unique combination suggests potential pharmacological properties, particularly in the realm of anticancer and antimicrobial activities. The compound's molecular formula is C23H23N3OC_{23}H_{23}N_{3}O with a molecular weight of 357.4 g/mol .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including methods such as Fischer indolization to form the indole structure and subsequent modifications to incorporate the tetrahydrocarbazole moiety. The structural characteristics are crucial for its biological activity, as they influence how the compound interacts with biological targets .

Anticancer Properties

Research indicates that compounds derived from the tetrahydrocarbazole scaffold exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer). The mechanisms underlying this activity include:

  • Induction of DNA Damage : Compounds can activate pathways leading to DNA damage and apoptosis in cancer cells.
  • Disruption of Mitochondrial Function : This disruption is linked to increased reactive oxygen species (ROS) production, contributing to cell death .

In vitro assays have demonstrated varying degrees of cytotoxicity depending on structural modifications. For example, derivatives with specific substitutions on the carbazole ring showed enhanced potency against certain cancer cell lines.

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties. Similar tetrahydrocarbazole derivatives have been studied for their antibacterial and antifungal activities. The proposed mechanisms include:

  • Cell Membrane Disruption : Interaction with microbial membranes leading to increased permeability.
  • Inhibition of Key Metabolic Pathways : Targeting enzymes critical for microbial survival .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds closely related to 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide. Below are summarized findings from notable research:

StudyFindings
Demonstrated significant anticancer activity in MCF-7 and HTC116 cell lines with IC50 values indicating strong cytotoxic effects.
Explored the mechanism of action involving mitochondrial disruption and DNA damage induction in cancer cells.
Investigated antimicrobial properties against various bacterial strains, highlighting the compound's potential as an antibiotic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that it has favorable solubility and stability profiles at physiological pH levels. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide?

  • Methodology : The synthesis involves multi-step organic reactions, including coupling indole and carbazole precursors via amide bond formation. Key steps include:

  • Temperature control : Maintaining 0–5°C during coupling reactions to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography isolates the final compound (>95% purity) .
    • Optimization : Automated reactors and continuous flow systems improve reproducibility and scalability .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Techniques :

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of indole-carbazole coupling (e.g., characteristic peaks for NH protons at δ 10–12 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the carbazole moiety .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination .
  • Cell viability : MTT assays in cancer cell lines (e.g., IC50 values in µM range for HeLa or MCF-7 cells) .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Approach :

  • Purity validation : Reanalyze compound batches via HPLC to rule out impurities (>98% purity required) .
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and buffer conditions (pH, temperature) .
  • Dose-response curves : Repeat experiments with 8–10 concentration points to confirm reproducibility .
    • Case study : Discrepancies in IC50 values for kinase inhibition may arise from ATP concentration variations (fix at 1 mM) .

Q. What computational methods aid in predicting the compound’s mechanism of action?

  • Tools :

  • Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., 5-HT2A serotonin receptor) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Relate substituent effects (e.g., methoxy vs. chloro groups) to bioactivity .

Q. How can the compound’s pharmacokinetic properties be improved through structural modifications?

  • Strategies :

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP (target <3) .
  • Metabolic stability : Replace labile esters with amides to resist hepatic CYP450 degradation .
  • Prodrug design : Mask carboxylic acids with ester prodrugs to enhance oral bioavailability .

Experimental Design Considerations

Q. What controls are essential in toxicity profiling studies?

  • Controls :

  • Negative control : Vehicle (e.g., DMSO ≤0.1%) to exclude solvent effects .
  • Positive control : Known toxicants (e.g., cisplatin for apoptosis assays) .
  • Blinding : Randomize sample IDs to minimize bias in data interpretation .

Q. How to design a SAR study for carbazole-indole hybrids?

  • Framework :

  • Core retention : Maintain the carbazole-indole backbone while varying substituents (e.g., -OCH3, -Cl) .
  • Library synthesis : Use parallel synthesis to generate 20–50 analogs with R-group diversity .
  • Data analysis : Apply hierarchical clustering to group compounds by activity profiles .

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